6-chloro-N-(4-chlorophenyl)quinolin-4-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)quinolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-chloro-4-phenylquinolin-2-ol
- 6-chloro-4-quinolinol
Uniqueness
6-chloro-N-(4-chlorophenyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C15H10Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)quinolin-4-amine |
InChI |
InChI=1S/C15H10Cl2N2/c16-10-1-4-12(5-2-10)19-15-7-8-18-14-6-3-11(17)9-13(14)15/h1-9H,(H,18,19) |
InChI Key |
YNWKTJQDZVQRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)Cl)Cl |
Origin of Product |
United States |
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